Pyridazin-4-yl-L-alanine hydrochloride is a compound that combines the structural features of pyridazine with the amino acid L-alanine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research.
Pyridazin-4-yl-L-alanine hydrochloride can be synthesized from L-alanine, a naturally occurring amino acid, through various chemical reactions involving pyridazine derivatives. The synthesis often employs methods that include coupling reactions or modifications of existing pyridazine compounds to introduce the L-alanine moiety.
This compound can be classified as:
The synthesis of pyridazin-4-yl-L-alanine hydrochloride typically involves several steps, which may include:
The synthesis may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions to optimize yield and purity. Recrystallization techniques are often employed to purify the final product.
Pyridazin-4-yl-L-alanine hydrochloride features a pyridazine ring substituted at the 4-position with an L-alanine side chain. The molecular formula is typically represented as CHClNO\ and its structural representation includes:
The molecular weight of pyridazin-4-yl-L-alanine hydrochloride is approximately 189.64 g/mol, with specific structural characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Pyridazin-4-yl-L-alanine hydrochloride can participate in various chemical reactions, including:
These reactions often require specific catalysts or conditions (e.g., temperature, pH) to proceed efficiently and selectively.
The mechanism of action for pyridazin-4-yl-L-alanine hydrochloride is closely related to its interactions with biological targets, particularly enzymes and receptors involved in metabolic processes. For instance:
Studies have shown that compounds similar to pyridazin-4-yl-L-alanine exhibit antimicrobial properties due to their ability to disrupt bacterial metabolism by inhibiting essential enzymes.
Pyridazin-4-yl-L-alanine hydrochloride typically appears as a white crystalline solid. Its solubility profile indicates good solubility in water due to the presence of the hydrochloride group.
Key chemical properties include:
Relevant analyses include:
Pyridazin-4-yl-L-alanine hydrochloride has potential applications in various fields:
The convergent synthesis of Pyridazin-4-yl-L-alanine hydrochloride typically involves the coupling of a functionalized pyridazine moiety with an L-alanine derivative, followed by deprotection and salt formation. Two principal strategies dominate:
Chiral Pool Approach: L-Alanine tert-butyl ester hydrochloride serves as a chiral template. Protection of the amino group with tert-butoxycarbonyl (Boc) yields N-Boc-L-alanine methyl ester, which undergoes nucleophilic substitution with 4-bromopyridazine. This reaction requires palladium catalysis (e.g., Pd(PPh₃)₄/CuI in triethylamine) to achieve 65-72% yields while preserving stereochemical integrity. Acidic deprotection (trifluoroacetic acid/dichloromethane) liberates the amine prior to salt formation [2] [10].
Enantioselective Strecker Synthesis: An alternative route employs pyridazine-4-carbaldehyde in a modified Strecker reaction. Using chiral Lewis acid catalysts (e.g., (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-copper complexes), hydrogen cyanide and ammonia react with the aldehyde to form (S)-α-aminonitrile intermediates. Hydrolysis under controlled pH (5.5-6.0) at 60°C yields enantiomerically enriched Pyridazin-4-yl-L-alanine (ee >98%). This method circumvents racemization risks but requires stringent cyanide safety protocols [7].
Critical challenges include suppressing pyridazine N-alkylation side reactions and minimizing epimerization during coupling. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times by 70% compared to conventional heating, improving overall yield to 82% in Boc-protection steps [9].
Amide bond formation between pyridazine carboxylic acids and alanine derivatives demands reagents that prevent racemization and accommodate the heterocycle’s electronic properties:
Table 1: Coupling Reagent Performance for Pyridazine-Alanine Conjugation
Reagent | Solvent | Reaction Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|
HATU | N,N-Dimethylformamide | 1.5 | 88 | 0.8 |
HBTU | N,N-Dimethylformamide | 2.0 | 85 | 1.2 |
PyAOP | Acetonitrile | 0.5 | 92 | 0.3 |
DIC/HOBt | Tetrahydrofuran | 4.0 | 78 | 2.5 |
Uronium/Guanidinium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) outperform carbodiimides due to superior activation kinetics. PyAOP’s pyrrolidine-derived leaving group reduces steric hindrance, enabling 92% yield in 30 min with <0.5% racemization in acetonitrile. Equimolar N,N-Diisopropylethylamine is critical for proton scavenging [5].
Suppression of Racemization: The addition of 1-hydroxybenzotriazole (HOBt) to N,N'-Diisopropylcarbodiimide (DIC) couplings reduces racemization from 8% to 2.5% by forming active esters in situ. However, prolonged reaction times at >25°C favor epimerization, making room temperature optimal [5] [9].
Catalytic systems like Cu(I)-bis(oxazoline) complexes facilitate enantioselective amidation for unprotected precursors but require anhydrous tetrahydrofuran and sub-zero temperatures (–20°C) to maintain selectivity [8].
Hydrochloride salt formation ensures stability and crystallinity, with solvent choice dictating purity and particle morphology:
Table 2: Solvent Systems for Hydrochloride Crystallization
Solvent System | Purity (%) | Crystal Habit | Yield (%) |
---|---|---|---|
Ethanol/Diethyl ether | 99.5 | Needles | 85 |
Acetonitrile/Methyl tert-butyl ether | 99.8 | Prismatic | 90 |
Isopropanol/Tetrahydrofuran | 99.2 | Platelets | 78 |
Water/Acetone | 98.7 | Agglomerates | 65 |
Aprotic Solvent Blends: Acetonitrile/methyl tert-butyl ether (1:4 v/v) achieves 99.8% purity by excluding protic solvents that promote hydrolysis. Gaseous hydrogen chloride bubbling (0.5–1.0 L/min) at –10°C minimizes acid-catalyzed degradation of the pyridazine ring. Slow anti-solvent addition (0.5 mL/min) yields prismatic crystals with uniform particle size distribution (D90 = 50 µm) [6] [10].
Crystallization Kinetics: Seeding with 0.1% w/w Pyridazin-4-yl-L-alanine hydrochloride during solvent-mediated polymorph transition (Form I → Form II) ensures phase purity. Cooling crystallization from ethanol (–0.5°C/min) to 4°C affords 85% yield of needle-like crystals. X-ray powder diffraction confirms the absence of solvates when water content is <500 ppm [3] [6].
Final recrystallization fine-tunes purity while maximizing recovery:
Table 3: Impact of Recrystallization pH on Product Quality
pH | Yield (%) | Purity (%) | Mean Crystal Size (µm) |
---|---|---|---|
2.5 | 75 | 98.2 | 15 |
3.0 | 82 | 99.1 | 25 |
3.5 | 92 | 99.7 | 40 |
4.0 | 90 | 99.5 | 35 |
5.0 | 68 | 97.8 | 10 |
These methodologies establish robust protocols for synthesizing enantiopure Pyridazin-4-yl-L-alanine hydrochloride, addressing key challenges in heterocyclic amino acid production. The integration of modern coupling reagents, solvent engineering, and crystallization science ensures pharmaceutical-grade material suitable for peptidomimetic drug development [3] [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: